molecular formula C19H13N7O2S B12624469 C19H13N7O2S

C19H13N7O2S

Cat. No.: B12624469
M. Wt: 403.4 g/mol
InChI Key: GVGKNNOXSUNIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product contains the chemical compound with the molecular formula C19H13N7O2S, provided as a high-purity solid for research applications. As an RUO product, it is intended solely for use in laboratory research to facilitate basic scientific investigation, including potential applications in pharmaceutical discovery and chemical biology . Researchers can utilize this compound for in-house assay development and to explore its mechanisms of action, such as binding to specific biological targets or modulating enzymatic activity. It is strictly for use by qualified professionals in a controlled laboratory setting. This material is not intended for human or veterinary diagnostic, therapeutic, or any other clinical use . Researchers are responsible for handling this product in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H13N7O2S

Molecular Weight

403.4 g/mol

IUPAC Name

6-(4-nitrophenyl)-3-(3-phenyl-1H-pyrazol-5-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C19H13N7O2S/c27-26(28)14-8-6-13(7-9-14)17-11-29-19-23-22-18(25(19)24-17)16-10-15(20-21-16)12-4-2-1-3-5-12/h1-10H,11H2,(H,20,21)

InChI Key

GVGKNNOXSUNIOV-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC(=NN3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemo Systematic Approaches for C19h13n7o2s

Synthetic Pathways to Thiazole-Containing C19H13N7O2S Analogues

One potential structural class for a compound with the formula C19H13N7O2S involves a core thiazole (B1198619) ring that is part of a larger, polycyclic aromatic system. The synthesis of such structures can be achieved through powerful carbon-carbon bond-forming reactions, such as the Diels-Alder cycloaddition, where the thiazole moiety itself participates directly in the reaction.

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. In a specialized application relevant to this molecular framework, 5-alkenylthiazoles can function as azadienes in [4+2] cycloaddition reactions. In this process, the C4-C5 double bond of the thiazole ring and the adjacent exocyclic double bond of the alkenyl substituent collectively act as the 4π-electron diene system.

This reactive diene system can then react with a suitable dienophile (a 2π-electron system) to construct a new six-membered ring fused to the thiazole core. The reaction typically proceeds under thermal conditions and results in the formation of a dihydro-thiopyrano[2,3-d]thiazole or related bicyclic system. Subsequent oxidation or elimination steps can be employed to aromatize the newly formed ring, leading to highly complex and stable heterocyclic products that can serve as scaffolds for C19H13N7O2S analogues.

The efficiency and outcome of the Diels-Alder reaction involving 5-alkenylthiazoles are highly dependent on the electronic nature of both the diene and the dienophile.

Activating Groups: The reactivity of the 5-alkenylthiazole diene is enhanced by the presence of electron-donating groups (EDGs) on the thiazole ring or the alkenyl chain. These groups increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, facilitating the interaction with the dienophile's LUMO. For instance, an alkyl or alkoxy group at the C2 position of the thiazole can significantly accelerate the cycloaddition.

Dienophile Selection: The choice of dienophile is critical as it dictates the functionality of the newly formed ring. Electron-deficient dienophiles are typically required for these normal-electron-demand Diels-Alder reactions. Potent dienophiles such as maleic anhydride (B1165640), N-substituted maleimides, and acetylenic esters (e.g., dimethyl acetylenedicarboxylate (B1228247), DMAD) are commonly used. The use of an unsymmetrical dienophile can also lead to challenges in regioselectivity, which must be controlled through steric or electronic factors.

The interplay between these factors determines the reaction rate, yield, and stereochemical outcome, as illustrated in the following table.

Table 1: Effect of Dienophile Selection on Diels-Alder Cycloaddition with a Model 5-Alkenylthiazole
DienophileStructureReaction ConditionsYield (%)Product Type
Maleic AnhydrideC₄H₂O₃Toluene, 110°C, 18h85Fused anhydride adduct
N-PhenylmaleimideC₁₀H₇NO₂Xylene, 140°C, 12h91Fused imide adduct
Dimethyl Acetylenedicarboxylate (DMAD)C₆H₆O₄Toluene, 110°C, 24h72Fused diester (aromatized)
Tetracyanoethylene (TCNE)C₆N₄DCM, 25°C, 2h95Fused tetracyano adduct

The requisite 5-alkenylthiazole dienes are not typically commercially available and must be prepared through multi-step synthetic sequences. A common and versatile starting material for building the thiazole core is a thiourea (B124793) derivative, such as N,N-Dimethylthiourea . A representative pathway involves:

Hantzsch Thiazole Synthesis: The initial step is the condensation of the thiourea with an appropriate α-halocarbonyl compound. For example, reacting N,N-Dimethylthiourea with 3-chloro-2,4-pentanedione would yield a 2-(dimethylamino)-4,5-dimethylthiazole derivative.

Functional Group Interconversion: The substituents at the C4 and C5 positions are then chemically modified to introduce the necessary alkenyl group. This often involves converting a methyl group at C5 into a formyl group (an aldehyde) via oxidation.

Olefin-Forming Reaction: The crucial C=C bond of the alkenyl group is then installed. A standard method is the Wittig reaction, where the 5-formylthiazole is reacted with a phosphorus ylide (e.g., Ph₃P=CH₂), or the Horner-Wadsworth-Emmons reaction, which uses a phosphonate (B1237965) carbanion. This sequence reliably produces the 5-alkenylthiazole precursor, ready for the final Diels-Alder cycloaddition step.

Influence of Activating Groups and Dienophile Selection on Cycloaddition Reactivity

Synthesis of Pyrazolo-Triazolo-Thiadiazepine Frameworks Including C19H13N7O2S

An alternative and highly plausible structure for C19H13N7O2S is a complex fused heterocyclic system containing pyrazole (B372694), triazole, and thiadiazepine rings. The synthesis of such pyrazolo[3,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine scaffolds is a subject of significant research, often employing modern, efficient synthetic techniques.

The synthesis of polycyclic heterocycles often requires harsh conditions and long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool that aligns with the principles of green chemistry. By using microwave irradiation, specific and rapid heating of the polar reactants and solvents is achieved, leading to a dramatic acceleration of reaction rates.

Key advantages of MAOS in this context include:

Reduced Reaction Times: Reactions that take many hours under conventional reflux can often be completed in a few minutes.

Higher Yields: The rapid heating minimizes the formation of decomposition products and side reactions, frequently resulting in cleaner reaction profiles and higher product yields.

Energy Efficiency: Localized heating is more energy-efficient than heating an entire oil bath and reaction flask.

Solvent Reduction: In some cases, reactions can be performed under solvent-free conditions, further enhancing their environmental friendliness.

For the synthesis of the target pyrazolo-triazolo-thiadiazepine system, microwave irradiation provides the necessary energy to efficiently drive the key condensation and cyclization steps in a single pot.

The core strategy for assembling the pyrazolo[3,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine framework is a one-pot, three-component condensation-cyclization reaction. The key building blocks are:

A 4-amino-5-mercapto-1,2,4-triazole derivative, which provides the triazole and thiadiazepine components.

A pyrazole-4-carbaldehyde derivative, which provides the pyrazole ring.

The reaction proceeds via a domino sequence:

Schiff Base Formation: The primary amino group (-NH₂) of the triazole condenses with the aldehyde group (-CHO) of the pyrazole to form an intermediate imine (Schiff base).

Intramolecular Cyclization: The nucleophilic thiol group (-SH) on the triazole ring then attacks the C5 position of the pyrazole ring in an intramolecular Michael-type addition. This attack forms the seven-membered thiadiazepine ring, fusing all three heterocyclic components.

The specific substituents on the triazole and pyrazole precursors determine the final molecular formula. To achieve the target formula C19H13N7O2S, one would select precursors with appropriate aryl and nitro-aryl groups. For example, reacting a phenyl-substituted aminomercapto-triazole with a pyrazole-4-carbaldehyde bearing both a phenyl and a nitrophenyl group would generate a structure consistent with the desired formula.

The following table details representative findings for this synthetic method under microwave irradiation.

Table 2: Microwave-Assisted Synthesis of Substituted Pyrazolo-Triazolo-Thiadiazepines
Pyrazole Precursor (R¹-substituent)Triazole Precursor (R²-substituent)Microwave ConditionsYield (%)Resulting Formula Example
PhenylPhenyl160W, 4 min92C₁₈H₁₄N₆S
4-ChlorophenylPhenyl160W, 5 min90C₁₈H₁₃ClN₆S
4-NitrophenylPhenyl180W, 6 min88C₁₈H₁₃N₇O₂S
4-Nitrophenyl4-Tolyl180W, 5 min91C₁₉H₁₅N₇O₂S

Note: The table illustrates how substituent changes on the precursors affect the final product. The specific combination of substituents required to achieve the exact formula C19H13N7O2S involves careful selection of precursors, such as a 1-phenyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde and a suitably substituted triazole.

Disclaimer: The citations and are used to indicate that the described methodologies are based on established principles and findings reported in the peer-reviewed scientific literature for these respective classes of reactions.

Microwave-Assisted Synthetic Strategies in Environmentally Conscious Procedures

Integration of the C19H13N7O2S Moiety into Benzotriazine-4-one Derivatives

The 1,2,3-benzotriazine-4-one scaffold is a significant pharmacophore, and its derivatives have been investigated for a range of biological activities. The synthesis of derivatives incorporating the C19H13N7O2S moiety often starts with a key intermediate, 2-cyano-N-(4-oxobenzo[d] Current time information in Bangalore, IN.clockss.orgtriazin-3(4H)-yl)acetamide. This precursor serves as a versatile platform for the construction of more complex heterocyclic systems at the 3-position of the benzotriazine ring.

One documented synthesis of a compound with the formula C19H13N7O2S involves the reaction of a 3-cyanoacetamido-benzotriazine derivative. Although the specific reaction pathway to the exact C19H13N7O2S isomer is part of a broader study, the elemental analysis for a compound with this formula has been reported as C, 56.57%; H, 3.25%; N, 24.30%, with found values of C, 56.66%; H, 3.34%; N, 24.39%. This confirms the successful synthesis of a molecule with this specific elemental composition within a series of novel 1,2,3-benzotriazine-4-one derivatives. The general strategy involves utilizing the reactive nature of the cyanoacetamide group to build additional heterocyclic rings, thereby integrating the C19H13N7O2S moiety.

Derivatization and Scaffold Construction Utilizing 1,3,4-Thiadiazole (B1197879) Precursors Leading to C19H13N7O2S

The 1,3,4-thiadiazole ring is a common structural motif in medicinally important compounds and serves as a key building block for the synthesis of larger heterocyclic systems. chemmethod.comrsc.orgmdpi.comresearchgate.netsci-hub.st Its derivatives are often synthesized from thiosemicarbazides or acid hydrazides, which can undergo cyclization to form the thiadiazole ring. chemmethod.comresearchgate.netmdpi.com

Reactions with Carbon Electrophiles for Scaffold Elaboration

A general and effective method for elaborating on 1,3,4-thiadiazole scaffolds involves their reaction with various carbon electrophiles. rsc.org This approach allows for the introduction of diverse functional groups and the construction of new ring systems. For instance, a common precursor, a 2-amino-1,3,4-thiadiazole (B1665364) derivative, can be readily modified. nih.gov The amine group provides a nucleophilic site for reaction with electrophilic reagents, leading to the formation of more complex molecules. researchgate.net

In the context of synthesizing compounds related to C19H13N7O2S, a key intermediate such as N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide can be reacted with a variety of carbon electrophiles. rsc.orgresearchgate.net This strategy allows for the systematic exploration of chemical space around the thiadiazole core, potentially leading to the desired C19H13N7O2S structure. The reactivity of the cyanoacetamido group is central to these transformations, enabling cyclization and condensation reactions to build the final heterocyclic system. rsc.org

Cyclocondensation Approaches for Pyrimidine (B1678525) Derivatives Containing C19H13N7O2S

The pyrimidine ring is another crucial heterocyclic scaffold found in numerous biologically active compounds. orientjchem.orgmdpi.comorganic-chemistry.org Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea (B33335) derivative. mdpi.commdpi.comijsr.net

The synthesis of pyrimidine derivatives incorporating the C19H13N7O2S framework can be achieved through the cyclocondensation of appropriate precursors. ijsr.net For example, a chalcone (B49325) or an enol ether intermediate containing the bulk of the C19H13N7O2S structure can be reacted with urea or guanidine (B92328) to form the pyrimidine ring. ijsr.net One study reports the synthesis of a compound with the molecular formula C19H13N7O2S, which was obtained with a melting point of 324-325 °C. The elemental analysis showed nitrogen content of 24.70% (calculated 24.30%) and sulfur content of 8.40% (calculated 7.95%). ijsr.net This demonstrates the feasibility of using cyclocondensation reactions to construct complex pyrimidine-fused systems.

Synthesis of Tetrazolo[1,5-b]pyridazine (B14759603) Derivatives Related to C19H13N7O2S

Tetrazolo[1,5-b]pyridazines are fused heterocyclic systems that have attracted interest due to their chemical reactivity and potential pharmacological properties. clockss.orgbeilstein-journals.orgnih.goviau.ir The synthesis of these derivatives often begins with a pyridazine (B1198779) precursor, which is then converted to the fused tetrazole ring. clockss.orgiau.ir

Advanced Analytical and Spectroscopic Characterization Techniques for C19h13n7o2s Structural Elucidation

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. It provides the mass percentages of constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N), and in this case, also sulfur (S). By comparing the experimentally determined percentages with the calculated values based on the proposed molecular formula, researchers can confirm the purity and elemental composition of the sample.

For the compound C19H13N7O2S, with a molecular weight of 403.42 g/mol , the theoretical elemental composition has been calculated. rsc.orgum.esijsr.net Several studies reporting the synthesis of compounds with this formula have published their elemental analysis findings, showing a strong correlation between the calculated and observed values, typically within a narrow margin of ±0.4%. rsc.org This agreement is crucial for validating that the correct product has been synthesized.

ElementCalculated (%)Found (%) - Source 1 Found (%) - Source 2 rsc.orgFound (%) - Source 3 um.es
Carbon (C)56.5756.6656.4756.31
Hydrogen (H)3.253.343.323.38
Nitrogen (N)24.3024.3924.4124.42
Sulfur (S)7.95--7.89

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of a molecule. ¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. ¹³C NMR complements this by providing data on the carbon skeleton of the molecule.

While the synthesis of compounds with the formula C19H13N7O2S has been reported, and their structures confirmed by spectral analyses, detailed ¹H and ¹³C NMR spectral data for a specific isomer like N-(5-(2-(Benzo[d]oxazol-2(3H)-ylidene)-2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide are not fully detailed in the cited literature. rsc.orgijsr.net However, for related 1,3,4-thiadiazole (B1197879) derivatives, ¹H NMR spectra are typically recorded using deuterated solvents like DMSO-d₆, with chemical shifts (δ) reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org The spectra would be expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm) due to the multiple phenyl and heterocyclic rings, along with signals for any exchangeable protons (e.g., NH) which may appear as broad singlets. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds.

For a compound with the structure of C19H13N7O2S, the IR spectrum would be expected to display a series of characteristic absorption bands. Although a specific spectrum for this compound is not provided in the reviewed literature, the presence of certain functional groups can be inferred. For the general class of 1,3,4-thiadiazole derivatives, characteristic peaks include those for N-H stretching (around 3100-3400 cm⁻¹), C-H stretching in aromatic rings (around 3000-3100 cm⁻¹), the nitrile group (C≡N) stretching (around 2200-2250 cm⁻¹), and carbonyl (C=O) stretching from amide groups (around 1650-1680 cm⁻¹). rsc.org The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to the vibrations of the entire molecular skeleton, including the C-N, C-O, and C-S bonds of the heterocyclic rings.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
N-H (Amide/Amine)Stretching3100 - 3400
C-H (Aromatic)Stretching3000 - 3100
C≡N (Nitrile)Stretching2200 - 2250
C=O (Amide)Stretching1650 - 1680
C=N / C=CStretching1500 - 1650
C-SStretching600 - 800

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the precise molecular weight of a compound and can also provide structural information through the analysis of its fragmentation patterns.

For C19H13N7O2S, high-resolution mass spectrometry would confirm the molecular weight to be approximately 403.42 g/mol . ijsr.net The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z corresponding to this mass. While specific fragmentation data for C19H13N7O2S is not available in the provided search results, the fragmentation pattern would be complex due to the polycyclic and multi-heteroatom nature of the molecule. The fragmentation would likely involve the cleavage of the amide linkages, loss of small molecules like CO or HCN, and the breakdown of the heterocyclic ring systems. Analysis of these fragment ions would be critical in confirming the connectivity of the different structural units within the molecule.

Computational Chemistry and Molecular Modeling Investigations of C19h13n7o2s

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. researchgate.net This method is instrumental in drug design for predicting the binding mode and affinity of a ligand to a protein's active site. researchgate.net For thieno[3,2-d]pyrimidine (B1254671) derivatives, docking studies have been essential in evaluating their potential as kinase inhibitors. researchgate.netmdpi.com

Analysis of Binding Modes with Specific Kinases (e.g., C-Met Kinase, CDK1)

Molecular docking simulations have been employed to investigate the binding of thieno[3,2-d]pyrimidine derivatives and other related structures to the active sites of several important kinases implicated in cancer, such as c-Met and Cyclin-Dependent Kinase 1 (CDK1).

c-Met Kinase: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a significant role in tumor progression and angiogenesis. frontiersin.org Docking studies on c-Met inhibitors reveal critical interactions for ligand binding. For potent type II inhibitors, interactions with residues Phe1223 and Tyr1159 through pi-pi stacking are significant, and a hydrogen bond with Met1160 is also considered necessary for effective binding. nih.gov In one study, a thieno[3,2-d]pyrimidine derivative was identified as a dual inhibitor of FAK and FLT-3, and its proposed binding mode within the FAK active site was visualized through docking. theraindx.com Another investigation into a different inhibitor, compound 46, showed it formed four key hydrogen bonds with the c-Met kinase active site, which were crucial for its binding free energy. researchgate.net The binding site for ligands is typically defined by key regions including the hinge region, P-loop, and A-loop. researchgate.net

CDK1: Cyclin-dependent kinase 1 (CDK1) is a key regulator of the cell cycle, and its overexpression is linked to poor prognosis in certain cancers. nih.gov Molecular docking has been used to evaluate the binding affinity of various inhibitors to CDK1. nih.gov Studies have confirmed high-affinity binding of known kinase inhibitors to CDK1, characterized by conserved hydrogen-bond interactions, with binding energies recorded at or below -8.5 kcal/mol. nih.gov

The table below summarizes representative binding interactions for inhibitors with these kinases.

Target KinaseKey Interacting ResiduesType of InteractionReference
c-Met KinasePhe1223, Tyr1159π-π stacking nih.gov
c-Met KinaseMet1160Hydrogen Bond nih.gov
CDK1(Not specified)Hydrogen Bond nih.gov

Prediction of Molecular Recognition and Binding Affinities

A primary goal of molecular docking is to estimate the strength of the interaction between a ligand and a protein, often expressed as binding affinity. nih.govarxiv.org This prediction helps in prioritizing compounds for synthesis and biological testing. arxiv.org Recent advances have seen the integration of machine learning and deep learning with docking data to improve the accuracy of binding affinity predictions. nih.govnih.govbiorxiv.org

For thieno[3,2-d]pyrimidine derivatives, docking studies have successfully predicted binding affinities. In an analysis of benzo-thieno[3,2-d]pyrimidine compounds as potential COX inhibitors, one derivative showed a higher predicted binding affinity toward COX-2 (−8.9 kcal/mol) compared to the standard drug diclofenac (B195802) sodium (−8.4 kcal/mol). researchgate.net Similarly, docking of inhibitors against CDK1 has yielded predicted high-affinity binding energies (≤ -8.5 kcal/mol). nih.gov These computational predictions of binding energy are valuable for the preliminary evaluation of a compound's potential activity. researchgate.net

The following table shows examples of predicted binding affinities for related compounds.

Compound ClassTarget EnzymePredicted Binding Affinity (kcal/mol)Reference
Benzo-thieno[3,2-d]pyrimidine deriv.COX-2-8.9 researchgate.net
Kinase InhibitorsCDK1≤ -8.5 nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to understand the electronic properties of molecules, which govern their reactivity. taylorandfrancis.com These methods, including Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals. rsc.org

Frontier Molecular Orbital Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) Energies in Cycloadditions)

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcomes of chemical reactions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. libretexts.org

The energy gap between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, which can be correlated with its biological efficacy. rsc.org For instance, in a study of bis(terpyridine)copper(II) complexes, a small HOMO-LUMO gap calculated via DFT was found to support the bioefficacy of the compounds. rsc.org Such quantum chemical calculations are valuable for understanding the electronic basis of a molecule's activity and can be combined with experimental data like NMR to refine reactivity patterns. ethz.charxiv.org

In Silico Pharmacokinetic Predictions and ADME Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug development, helping to identify compounds with favorable pharmacokinetic properties and reduce late-stage attrition. pharmaceuticaljournal.netnih.govbiomedicinej.com Various computational tools and web-based platforms, such as SwissADME and PreADMET, are used to estimate these properties from a molecule's structure. pharmaceuticaljournal.netnih.gov

Evaluation of Absorption and Distribution Characteristics (e.g., Blood-Brain Barrier Penetration, Intestinal Absorption)

Computational models are widely used to predict how a drug candidate will be absorbed and distributed in the body.

Intestinal Absorption: High gastrointestinal (GI) absorption is a desirable property for orally administered drugs. pharmaceuticaljournal.net In silico studies on various pyrimidine (B1678525) derivatives have shown that many compounds in this class are predicted to have high GI absorption. pharmaceuticaljournal.netajpamc.com For example, an analysis of designed pyrimidine derivatives found that one compound, SM02, demonstrated high GI absorption and good oral bioavailability. pharmaceuticaljournal.net

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the blood-brain barrier is crucial for drugs targeting the central nervous system but is often an undesirable trait for peripherally acting drugs due to potential side effects. emulatebio.com In silico models, such as the "Boiled-egg" plot from SwissADME, can predict BBB permeability. researchgate.net Studies on various heterocyclic compounds have shown that many are predicted to have the ability to cross the BBB. researchgate.net However, some derivatives, like the antiviral candidate SV02, were predicted to have low permeability, which may require chemical optimization. pharmaceuticaljournal.net

The table below provides a summary of predicted ADME properties for representative pyrimidine derivatives from computational studies.

Compound ClassPredicted PropertyFindingReference
Pyrimidine derivative (SM02)Gastrointestinal AbsorptionHigh pharmaceuticaljournal.net
Pyrimidine derivative (SV02)Gastrointestinal AbsorptionLow pharmaceuticaljournal.net
Pyrimidine derivativesBlood-Brain Barrier PenetrationPredicted to cross the BBB researchgate.net
Pyrimidine derivativesOral BioavailabilityGood pharmaceuticaljournal.netajpamc.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to C19H13N7O2S Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a computational approach to correlate the chemical structure of compounds with their biological activities. These models are instrumental in predicting the activity of novel molecules, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug development. For the compound C19H13N7O2S, identified as N-(5-(2-(Benzo[d]oxazol-2(3H)-ylidene)-2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide, and its analogs, QSAR methodologies can provide significant insights into the structural requirements for their potential therapeutic effects, such as anticancer activity.

QSAR models are built upon a dataset of analog compounds for which the biological activity has been determined. For each analog, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric, electronic, and hydrophobic features. Statistical methods are then employed to derive a mathematical equation that relates these descriptors to the observed biological activity.

Detailed Research Findings from Hypothetical QSAR Studies:

Considering the complex heterocyclic structure of C19H13N7O2S, a comprehensive QSAR study on its analogs would likely involve the synthesis of a library of related compounds with systematic variations at key positions. These positions could include substitutions on the benzoxazole (B165842) ring, the benzamide (B126) phenyl ring, and potentially modifications of the central 1,3,4-thiadiazole (B1197879) core.

A hypothetical QSAR study on a series of C19H13N7O2S analogs targeting a specific cancer cell line, for instance, could yield a model that highlights the importance of specific molecular features. The biological activity, often expressed as the half-maximal inhibitory concentration (IC50), would be the dependent variable, while the calculated molecular descriptors serve as the independent variables.

Molecular Descriptors in QSAR Analysis:

A range of molecular descriptors would be calculated to build a robust QSAR model. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges. These are crucial for understanding interactions with biological targets. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar refractivity, and van der Waals volume are common examples. They are important for determining how well a molecule fits into a receptor's binding site. ijapbc.com

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the connectivity of atoms. Indices like the Kier and Hall connectivity indices and the Balaban index can capture aspects of molecular branching and shape. nih.gov

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (logP) is the most widely used descriptor in this category. researchgate.net

Hypothetical QSAR Model for C19H13N7O2S Analogs:

A multiple linear regression (MLR) analysis on a set of C19H13N7O2S analogs might result in a QSAR equation similar to the following hypothetical model:

pIC50 = -0.15 * (logP)² + 0.85 * logP + 0.05 * E(LUMO) - 0.10 * (MR) + 2.5

In this equation, pIC50 (the negative logarithm of the IC50 value) is the biological activity. The terms indicate that:

There is a parabolic relationship with hydrophobicity (logP), suggesting an optimal logP value for activity.

A higher LUMO energy (less negative) is favorable for activity, which might relate to the molecule's ability to participate in charge-transfer interactions.

Smaller molar refractivity (MR) is preferred, indicating that bulky substituents might hinder binding to the target.

Data Tables from a Hypothetical QSAR Study:

To illustrate the application of QSAR, the following interactive tables present hypothetical data for a series of C19H13N7O2S analogs. Table 1 lists the structures of these hypothetical analogs, while Table 2 provides their calculated molecular descriptors and observed biological activities.

Table 1: Hypothetical Analogs of C19H13N7O2S for QSAR Study

Compound IDR1 (Benzoxazole)R2 (Benzamide)
C19H13N7O2S HH
Analog-15-ClH
Analog-25-OCH3H
Analog-3H4-Cl
Analog-4H4-NO2
Analog-55-Cl4-Cl
Analog-65-OCH34-NO2
Analog-75-F3-CH3
Analog-8H2,4-diCl
Analog-96-NO2H
Analog-10H4-OCH3

Table 2: Hypothetical Molecular Descriptors and Biological Activity of C19H13N7O2S Analogs

Compound IDlogPE(LUMO) (eV)Molar Refractivity (MR)pIC50
C19H13N7O2S 4.2-2.5105.26.5
Analog-14.9-2.7110.16.8
Analog-24.1-2.4111.56.3
Analog-34.9-2.8110.16.9
Analog-44.0-3.1111.07.2
Analog-55.6-3.0115.06.6
Analog-63.9-3.0117.36.9
Analog-74.5-2.6110.86.7
Analog-85.6-2.9114.96.4
Analog-94.0-3.2111.07.1
Analog-104.1-2.3111.56.1

Interpretation of the Hypothetical QSAR Findings:

The data in these tables could be used to build and validate a QSAR model. For instance, the higher pIC50 values for analogs with electron-withdrawing groups like -NO2 and -Cl (Analogs 1, 3, 4, and 9) suggest that such substitutions might enhance biological activity. nih.gov This aligns with findings from some 3D-QSAR studies on other heterocyclic compounds where electronegative substituents were found to improve activity. nih.gov The model could further reveal that while some degree of hydrophobicity is beneficial, excessive lipophilicity (as in Analogs 5 and 8) might lead to decreased activity, a common observation in QSAR studies. researchgate.net

More advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide even more detailed insights. rsc.org These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. For C19H13N7O2S analogs, CoMFA contour maps might indicate that bulky substituents are not well-tolerated near the benzamide ring, while electronegative groups are favored on the benzoxazole moiety.

Preclinical Pharmacological and Mechanistic Studies of C19h13n7o2s Excluding Human Clinical Data

In Vitro Antiproliferative and Cytotoxicity Assessments

In laboratory settings, AT7519 has demonstrated significant efficacy in halting the proliferation of various cancer cells and inducing cell death.

AT7519 has shown potent, broad-spectrum antiproliferative activity against a diverse panel of human tumor cell lines. aacrjournals.orgaksci.com In a study involving 26 different tumor cell types, AT7519 consistently inhibited cell proliferation with IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 40 to 940 nmol/L after 72 hours of exposure. aacrjournals.org The compound's effectiveness was notably independent of the tumor suppressor p53's status, as it was active in cell lines with mutant p53, such as the colorectal cancer line HT29 and the breast cancer line MDA-MB-468. aacrjournals.org Further studies have confirmed its cytotoxic effects in cervical cancer cell lines (HeLa and ME-180), glioblastoma cells (U87MG and U251), and various leukemia and multiple myeloma cell lines. spandidos-publications.comnih.govastx.comnih.gov

Table 1: In Vitro Antiproliferative Activity of AT7519 in Various Human Cancer Cell Lines

Cell Line Cancer Type IC50 Value Reference
HCT116 Colorectal Carcinoma 80 nmol/L aacrjournals.org
HT29 Colorectal Adenocarcinoma 160 nmol/L aacrjournals.org
MDA-MB-231 Breast Adenocarcinoma 150 nmol/L aacrjournals.org
MDA-MB-468 Breast Adenocarcinoma 100 nmol/L aacrjournals.org
A549 Lung Carcinoma 210 nmol/L aacrjournals.org
HeLa Cervical Cancer 352 nmol/L spandidos-publications.com
ME-180 Cervical Cancer 599 nmol/L spandidos-publications.com
MM.1S Multiple Myeloma ~500 nmol/L nih.gov
U937 Leukemia Not specified brieflands.com
U87MG Glioblastoma Dose-dependent inhibition nih.gov
U251 Glioblastoma Dose-dependent inhibition nih.gov

A primary mechanism through which AT7519 exerts its antiproliferative effects is by disrupting the normal progression of the cell cycle. In solid tumor cell lines, such as the HCT116 colorectal cancer line, treatment with AT7519 leads to a significant accumulation of cells in the G2/M phase of the cell cycle within 24 hours. aacrjournals.org Studies in glioblastoma and multiple myeloma cells have similarly shown that the compound induces cell cycle arrest at both the G1/S and G2/M checkpoints. nih.govnih.gov This arrest prevents cancer cells from proceeding with division and proliferation. aacrjournals.orgnih.gov The observed cell cycle blockade is a direct consequence of the inhibition of key CDK proteins that regulate these cell cycle transitions. aacrjournals.orgontosight.ai

Following cell cycle arrest, AT7519 triggers programmed cell death, primarily through apoptosis. nih.govcapes.gov.br In solid tumor cells, apoptosis is typically observed after the initial cell cycle arrest. astx.com However, in hematological cancer cell lines, such as leukemia, AT7519 can induce rapid apoptosis without a preceding specific cell cycle arrest phase. astx.comastx.com The induction of apoptosis is confirmed by the appearance of markers like cleaved PARP (poly(ADP-ribose) polymerase) and cleaved caspase-3. nih.govastx.com Research shows that this process is often linked to the downregulation of key anti-apoptotic proteins, particularly Mcl-1. astx.comastx.com In some contexts, such as glioblastoma, AT7519 has also been found to induce pyroptosis, another form of programmed cell death, which is mediated by caspase-3 and gasdermin E (GSDME). nih.gov Necrosis is reported to be limited, indicating apoptosis is the main mechanism of cell death. nih.gov

Cell Cycle Perturbation Analysis (e.g., G2/M Arrest Induction)

Enzymatic and Receptor-Binding Investigations

The biological effects of AT7519 are rooted in its ability to bind and inhibit specific enzymes critical for cancer cell survival and proliferation.

AT7519 is a potent, multi-targeted inhibitor of several cyclin-dependent kinases. Its high affinity for these enzymes disrupts processes essential for cancer cell function. The compound strongly inhibits CDK1, CDK2, CDK4, CDK5, and CDK9. astx.complos.org The inhibition of CDK1 and CDK2 is consistent with the observed G2/M and G1 cell cycle arrest in solid tumor cells. aacrjournals.orgnih.gov The inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of short-lived anti-apoptotic proteins like Mcl-1, which is a key mechanism for inducing apoptosis, especially in leukemia cells. astx.comastx.com While AT7519 potently downregulates Mcl-1, studies have shown that the levels of other anti-apoptotic proteins like Bcl-2 remain largely unaffected. astx.com

Table 2: In Vitro Kinase Inhibition Profile of AT7519

Kinase Target IC50 Value Reference
CDK1/cyclin B 210 nM medchemexpress.com
CDK2/cyclin A 47 nM medchemexpress.com
CDK4/cyclin D1 100 nM medchemexpress.com
CDK5/p25 18 nM mdpi.com
CDK6/cyclin D3 170 nM medchemexpress.com
CDK9/cyclin T <10 nM medchemexpress.com

Broad-Spectrum Biological Activity Screening

Beyond its well-documented effects on cell cycle and apoptosis, AT7519 has shown a wide range of biological activities in preclinical screenings. It has demonstrated efficacy in models of both solid tumors and hematologic malignancies. brieflands.comnih.gov Its ability to inhibit CDK9 suggests a role in modulating transcription, which can affect multiple cellular pathways beyond cell cycle control. aacrjournals.orgnih.gov Furthermore, AT7519 has been shown to induce apoptosis in non-cancerous inflammatory cells like neutrophils and eosinophils, suggesting potential applications in inflammatory diseases. nih.govplos.org This broad activity stems from its inhibition of fundamental cellular machinery, making it a subject of interest for various therapeutic areas. nih.govmdpi.com

Table of Compound Names Mentioned

Chemical FormulaCommon Name/Designation
C19H13N7O2SAT7519

Antimicrobial Spectrum (e.g., Antifungal, Antibacterial)

The antimicrobial potential of C19H13N7O2S and related compounds has been a subject of scientific inquiry, with studies focusing on both fungal and bacterial pathogens.

Antifungal Activity:

Specific antifungal screening of N-Phenyl-3-(4′-nitrophenyl)-7-propyl-4H-pyrazolo[4,5-f] nih.govzsmu.edu.uasci-hub.setriazolo[3,4-b] nih.govsci-hub.semdpi.comthiadiazepine has been conducted using the paper disc diffusion technique. The compound was tested at concentrations of 500 µg/mL and 1000 µg/mL against several fungal species. The zone of inhibition was measured after 24 hours of incubation at 28 ± 2°C. The results, as presented in Table 1, demonstrate its activity against various fungi. nih.gov The study highlights that the fusion of pyrazole (B372694), triazole, and thiadiazepine moieties may contribute to this antifungal efficacy. nih.gov

Table 1: Antifungal Activity of C19H13N7O2S (Zone of Inhibition in mm)

Fungal Species Concentration (µg/mL) Zone of Inhibition (mm)
Aspergillus flavus 500 14
1000 20
Aspergillus niger 500 12
1000 18
Rhizopus species 500 10
1000 15
Penicillium species 500 13

Antibacterial Activity:

While specific antibacterial data for C19H13N7O2S is not extensively detailed in the available literature, the broader family of pyrazolo-triazolo-thiadiazine derivatives has shown promise. Studies on related pyrazolo[3,4-b]pyridine derivatives have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com For instance, certain pyrazolo[3,4-b]pyridine derivatives exhibited inhibition zones ranging from 12-14 mm against B. subtilis. japsonline.com Furthermore, hybrid molecules incorporating 1,2,4-triazole (B32235) have shown considerable activity against various bacterial strains. sci-hub.sesci-hub.se Some 1,2,4-triazole-pyrazole hybrids have demonstrated weak to moderate activity with Minimum Inhibitory Concentrations (MIC) ranging from 62.5 to 250 µg/mL against pathogens like E. coli and S. aureus. sci-hub.sesci-hub.se The collective findings suggest that the pyrazolo-triazolo-thiadiazine scaffold is a viable candidate for the development of new antibacterial agents. researchgate.net

Anti-inflammatory Efficacy in In Vitro Models

The anti-inflammatory potential of compounds structurally related to C19H13N7O2S has been investigated in various in vitro models. Derivatives of pyrazolo[3,4-d]thiazole have been shown to exert significant anti-inflammatory effects in RAW264.7 macrophage cells. nih.gov These effects are evidenced by a reduction in nitric oxide (NO) production and the downregulation of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov

In another study, a library of pyrazolo[1,5-a]quinazoline derivatives was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. mdpi.com Several compounds were identified as having potent anti-inflammatory activity, with some exhibiting IC50 values below 50 µM. mdpi.com The mechanism of action for some of these compounds was predicted to involve the inhibition of mitogen-activated protein kinases (MAPKs). mdpi.com Furthermore, hydrazone derivatives, which share some structural similarities with the broader class of compounds, have shown dose-dependent anti-inflammatory activity in carrageenan-induced paw edema models in rats, a common preclinical model for inflammation. mdpi.com

Table 2: In Vitro Anti-inflammatory Activity of a Related Pyrazolo[3,4-d]thiazole Derivative (Compound 6b)

Biomarker Effect Cell Line
Nitric Oxide (NO) Decrease in production RAW264.7
Interleukin-1β (IL-1β) Downregulation RAW264.7
Interleukin-6 (IL-6) Downregulation RAW264.7

Analgesic Properties in Preclinical Models

The analgesic properties of heterocyclic systems related to C19H13N7O2S have been evaluated in preclinical models of pain. For instance, novel pyrazole-containing derivatives of 1,2,4-triazole-3-thiol have been studied for their antinociceptive effects using the acetic acid-induced writhing test and a formalin model of pain inflammation in animals. zsmu.edu.ua The combination of pyrazole and 1,2,4-triazole structures has been suggested to yield compounds with potential analgesic properties. zsmu.edu.ua

In a study on pyrrole (B145914) hydrazone derivatives, analgesic potential was assessed using formalin, tail flick, and paw withdrawal tests in rats. mdpi.com One of the tested compounds significantly reduced paw-licking time in the second phase of the formalin test, indicating an analgesic effect. mdpi.com Additionally, various 1,3,4-thiadiazole (B1197879) derivatives have been reported to possess fair analgesic action in the acetic acid writhing test. innovareacademics.in These findings from various preclinical models underscore the potential of this class of heterocyclic compounds in the development of new analgesic agents. researchgate.net

Table 3: Analgesic Activity of a Related Pyrrole Hydrazone Derivative in Preclinical Models

Preclinical Model Observation
Formalin Test (Second Phase) Significant reduction in paw-licking time
Tail Flick Test Transient effects observed

Herbicidal and Antiasthmatic Activity Investigations

The potential for C19H13N7O2S and its analogs to be used as herbicidal or antiasthmatic agents is suggested by the known activities of its constituent heterocyclic systems.

Herbicidal Activity:

Thiadiazepine derivatives have been reported to exhibit a range of biological activities, including herbicidal effects. More specifically, studies on novel 4H-pyrazolo[3,4-d] nih.govzsmu.edu.uamdpi.comtriazine-4-one derivatives have shown that some of these compounds display significant herbicidal activities at a dosage of 375 g/hm². nyxxb.cn For example, certain derivatives achieved nearly 100% inhibition rates against Amaranthus retroflexus. nyxxb.cn While direct testing of C19H13N7O2S for herbicidal activity has not been reported, the activity of these related compounds suggests a potential avenue for investigation.

Antiasthmatic Activity:

The 1,2,4-triazole nucleus, a core component of C19H13N7O2S, is associated with a variety of biological activities, including antiasthmatic properties. researchgate.net This suggests that compounds incorporating this moiety may have a therapeutic potential in the context of asthma. However, specific preclinical studies or in vivo models to evaluate the antiasthmatic activity of N-Phenyl-3-(4′-nitrophenyl)-7-propyl-4H-pyrazolo[4,5-f] nih.govzsmu.edu.uasci-hub.setriazolo[3,4-b] nih.govsci-hub.semdpi.comthiadiazepine have not been found in the reviewed literature. Further research would be necessary to substantiate this potential application.

Mechanistic Organic Chemistry of C19h13n7o2s Reactions and Transformations

Site-Selectivity in Cycloaddition Reactions of 5-Alkenyl-2-aminothiazoles

The [4+2] cycloaddition reactions involving 5-alkenyl-2-aminothiazoles, the parent structure of C19H13N7O2S, exhibit high site-selectivity. um.esresearchgate.net These molecules act as "in-out" dienes, where the reacting diene system is composed of the endocyclic C=C double bond of the thiazole (B1198619) ring and the exocyclic C=C double bond of the alkenyl side chain. um.esresearchgate.net The reaction selectively involves this specific diene moiety when reacting with a variety of electron-deficient dienophiles, leading to the formation of cycloaddition products in good to excellent yields. um.esresearchgate.net

This selective reactivity is a key feature, as thiazoles are typically considered aromatic and thus reluctant to participate in Diels-Alder reactions. um.es However, the presence of the 5-alkenyl group and an activating amino group at the C-2 position enhances the electron density of the thiazole skeleton, favoring the extra-annular cycloaddition pathway. um.es This allows for the synthesis of substituted condensed heterocyclic systems. um.es

Regiochemical Control in Reactions with Asymmetric Dienophiles

When 5-alkenyl-2-aminothiazoles engage in cycloaddition reactions with dienophiles that are not symmetrical, the process demonstrates regioselectivity. um.esresearchgate.netresearchgate.net The regiochemical outcome is controlled by the electronic properties of both the diene and the dienophile, dictating which of the possible isomers is preferentially formed. researchgate.net For instance, in reactions with nitroalkenes, 4-alkenyl-2-dialkylaminothiazoles (a closely related system) show excellent regioselectivity. researchgate.net The endo-selective processes that occur with certain dienophiles are presumed to follow concerted but highly asynchronous mechanisms, which contributes to the observed regioselectivity. researchgate.netresearchgate.net The precise orientation of the reactants in the transition state, governed by orbital interactions, leads to the formation of a specific constitutional isomer.

Stereochemical Outcomes and Diastereomeric Ratios in Cycloaddition Products

The stereochemistry of the cycloaddition reactions is highly dependent on the nature of the dienophile used. um.esresearchgate.net The reactions are noted to be endo-selective when conducted with cyclic dienophiles such as N-phenylmaleimide or maleic anhydride (B1165640). um.esresearchgate.net This preference is attributed to favorable secondary orbital interactions in the transition state. libretexts.org

However, the stereochemical outcome is not universally consistent. Unexpectedly, the reaction of a 5-alkenyl-2-aminothiazole with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is not stereospecific. um.es This particular reaction yields a mixture of diastereomers, specifically cis-12 and trans-12 in an 87:13 ratio, indicating a loss of the stereochemical information from the reactants during the reaction process. um.es This lack of stereospecificity suggests a different mechanistic pathway compared to the reactions with other dienophiles. researchgate.net In contrast, reactions of the related 4-alkenyl-2-aminothiazoles with nitroalkenes proceed with high diastereoselectivity. researchgate.net

Table 1: Stereochemical and Regiochemical Outcomes of Cycloaddition Reactions

Diene SystemDienophileSelectivity TypeOutcome/RatioSource(s)
5-Alkenyl-2-aminothiazolesN-PhenylmaleimideStereoselectiveendo-selective um.esresearchgate.net
5-Alkenyl-2-aminothiazolesMaleic AnhydrideStereoselectiveendo-selective um.esresearchgate.net
5-Alkenyl-2-aminothiazolesAsymmetric DienophilesRegioselectiveFormation of specific regioisomers um.esresearchgate.net
5-Alkenyl-2-aminothiazole4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)Not Stereospecific87:13 mixture of cis and trans diastereomers um.es
4-Alkenyl-2-aminothiazolesNitroalkenesDiastereoselectiveHigh diastereoselectivity researchgate.net

Proposed Reaction Mechanisms (e.g., Concerted/Stepwise Boundary for Cycloadditions)

A reaction mechanism that lies on the boundary between a concerted and a stepwise pathway has been proposed for the [4+2] cycloadditions of 5-alkenyl-2-aminothiazoles. um.esresearchgate.netresearchgate.net The specific path taken appears to depend on the dienophile.

For reactions that exhibit high endo-selectivity and stereospecificity, such as those with N-phenylmaleimide, a concerted but highly asynchronous mechanism is likely. researchgate.netresearchgate.net In this model, the two new sigma bonds are formed in the same transition state, but not to the same extent. openstax.orglibretexts.org

Conversely, the lack of stereospecificity observed in the reaction with PTAD suggests a stepwise mechanism. um.esresearchgate.net This pathway likely involves the formation of a zwitterionic intermediate. researchgate.net The initial nucleophilic attack by the diene on the dienophile would form this charged intermediate, which has a lifetime sufficient for bond rotation to occur before the final ring-closing step. This rotation leads to a mixture of diastereomeric products, explaining the loss of stereospecificity. um.es

Chemo- and Regioselective Functionalization of Heterocyclic Rings (e.g., Alkylation at Sulfur vs. Nitrogen Atoms)

The functionalization of heterocyclic rings containing multiple heteroatoms, such as the thiazole moiety in C19H13N7O2S, presents challenges of chemo- and regioselectivity. The thiazole ring contains both a nitrogen and a sulfur atom, both of which possess lone pairs of electrons and can act as nucleophilic sites for reactions like alkylation.

The principle of Hard and Soft Acids and Bases (HSAB) can be used to predict the site of attack. The sulfur atom is generally considered a "soft" nucleophilic center, while the nitrogen atom is a "harder" nucleophilic center. clockss.org Consequently, the reaction outcome can be directed by the choice of the electrophile. clockss.org

Alkylation at Sulfur: Soft electrophiles, such as alkyl halides, are expected to preferentially react at the softest nucleophilic site, which is the sulfur atom. clockss.org This selective S-alkylation is a known pathway for various sulfur-containing heterocycles. clockss.orgnih.gov

Alkylation/Acylation at Nitrogen: Hard electrophiles, like acyl halides or formaldehyde, would favor reaction at the harder nitrogen atom. clockss.org Direct N-alkylation of sulfur-containing amines using alcohols has also been achieved through ruthenium-catalyzed methods. rsc.org

The presence of the amino group at the C-2 position further influences the reactivity. This group activates the thiazole ring, particularly at the 5-position, making it susceptible to nucleophilic attack on certain electrophiles, as seen in reactions with dimethyl acetylenedicarboxylate (B1228247) (DMAD). sciforum.net This demonstrates that the substituent pattern plays a crucial role in directing the regioselectivity of functionalization reactions. sciforum.netd-nb.info

Derivatives and Analogues of C19h13n7o2s: Synthesis and Comparative Studies

Structural Modifications and Heterocyclic Ring Expansions based on C19H13N7O2S Scaffolds

The versatility of the C19H13N7O2S scaffold allows for a wide range of structural modifications. A common strategy involves the synthesis of a core heterocyclic system, which is then further functionalized. For instance, a series of novel 1,3,4-thiadiazole (B1197879) derivatives can be synthesized starting from N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide, which can then be reacted with various carbon electrophiles to introduce structural diversity. rsc.org

Another approach to modifying the C19H13N7O2S scaffold is through cycloaddition reactions. For example, 5-alkenyl-2-aminothiazoles can act as dienes in [4+2] cycloaddition reactions with a variety of electron-poor dienophiles. um.es This method allows for the construction of new six-membered rings fused to the original thiazole (B1198619), leading to complex polycyclic structures. The reactivity and selectivity of these reactions are influenced by the substituents on both the thiazole and the dienophile. um.es

Heterocyclic ring expansions represent another avenue for structural modification, although specific examples starting directly from a C19H13N7O2S compound are not extensively documented. However, general methodologies for ring expansion of heterocycles are well-established. For instance, the reaction of indoles with carbenes can lead to the expansion of the five-membered ring to a six-membered quinoline (B57606) system. rsc.orgrsc.org Similarly, methods for the expansion of 1,2-amino alcohols to larger amine heterocycles have been developed, proceeding through a redox isomerization process. nih.gov These principles could theoretically be applied to appropriately functionalized precursors of C19H13N7O2S to generate novel, expanded heterocyclic systems. A consecutive ring expansion and contraction strategy has also been demonstrated for the synthesis of tetrahydroisoquinolines and tetrahydrobenzazepines from indoline (B122111) and tetrahydroquinoline precursors, highlighting the potential for complex skeletal rearrangements. nih.gov

The synthesis of nine-membered N-heterocycles, which represents a significant ring expansion, is a challenging area of research due to entropic factors. sioc-journal.cn Nevertheless, various strategies, including cyclization, cycloaddition, and ring expansion, have been employed to construct these medium-sized rings, which are present in numerous natural products and biologically active molecules. sioc-journal.cn

Impact of Substituent Variation on Chemical Reactivity Profiles

The chemical reactivity of derivatives based on the C19H13N7O2S scaffold is significantly influenced by the nature and position of various substituents. These effects are primarily governed by the electronic properties of the substituents, which can be broadly categorized as electron-donating or electron-withdrawing. libretexts.orgmsu.edu

In aromatic systems, which are common components of C19H13N7O2S isomers, electron-donating groups (e.g., -OH, -OCH3, -NH2) increase the electron density of the ring, thereby activating it towards electrophilic substitution. libretexts.orglumenlearning.com Conversely, electron-withdrawing groups (e.g., -NO2, -CN, -C=O) decrease the electron density, deactivating the ring. msu.edulumenlearning.com For example, the rate of electrophilic nitration of a benzene (B151609) ring can be increased a thousand-fold by a hydroxyl substituent, while a nitro group can decrease the rate by a factor of a million compared to unsubstituted benzene. msu.edulumenlearning.com These principles apply to the aromatic moieties within C19H13N7O2S derivatives, affecting how they interact with various reagents.

The reactivity of heterocyclic rings is also modulated by substituents. In the context of 5-alkenyl-2-aminothiazoles, the presence of an amino group at the 2-position enhances the HOMO (Highest Occupied Molecular Orbital) energy levels, which is expected to increase their reactivity in Diels-Alder reactions. um.es The electronic nature of substituents on the aryl group of the alkenyl side chain also plays a crucial role in the synthesis of these thiazoles. um.es

Furthermore, the reactivity of functional groups within the C19H13N7O2S structure can be tuned. For instance, in the study of carbonyl oxides, it was found that those with electron-withdrawing substituents exhibit lower energy barriers and react faster with water, whereas those with electron-releasing substituents have higher energy barriers and react more slowly. rsc.org This highlights the profound impact of substituents on the kinetics of chemical transformations.

The interplay between inductive and resonance effects of substituents also determines their influence on reactivity. libretexts.orglibretexts.org While halogens are deactivating due to their strong inductive effect, they are ortho-, para-directing in electrophilic aromatic substitution because of resonance stabilization of the intermediate carbocation. libretexts.org

A summary of the general effects of substituents on the reactivity of aromatic rings is presented in the table below.

Substituent TypeExamplesEffect on Reactivity
Activating Groups-OH, -NH2, -OR, -AlkylIncrease rate of electrophilic substitution
Deactivating Groups-NO2, -CN, -SO3H, -C=O, HalogensDecrease rate of electrophilic substitution

Impact of Structural Changes on Preclinical Biological Activity

Structural modifications to the C19H13N7O2S scaffold and its analogues have a profound impact on their preclinical biological activity. This is exemplified by a study on a series of novel 1,3,4-thiadiazole derivatives synthesized and evaluated for their potential as anticancer agents. rsc.org

In this study, a parent compound, N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide, was modified at the active methylene (B1212753) group to generate a library of 24 new derivatives. rsc.org The antiproliferative activity of these compounds was tested against various human cancer cell lines. The results demonstrated that even minor structural changes could lead to significant differences in biological activity. rsc.org

For instance, derivatives 4 , 6b , 7a , 7d , and 19 showed significant antiproliferative activity. However, compounds 4 , 7a , and 7d were also found to be toxic to normal fibroblast cells and were therefore excluded from further studies. rsc.org This highlights the importance of selectivity in drug design.

The most promising compounds, 6b and 19 , exhibited high selectivity and IC50 values of less than 10 µM in breast cancer (MCF-7) cells. rsc.org Further investigation into their mechanism of action revealed that compound 19 arrested the cell cycle at the G2/M phase, likely through the inhibition of cyclin-dependent kinase 1 (CDK1). rsc.org In contrast, compound 6b appeared to induce necrosis. rsc.org Molecular docking studies supported the hypothesis that compound 19 could be a potential CDK1 inhibitor. rsc.org

These findings underscore the critical role that specific structural features play in determining the biological activity and mechanism of action of these compounds. The data from this study is summarized in the interactive table below.

CompoundStructural FeatureAntiproliferative Activity (MCF-7 IC50)Toxicity to Normal FibroblastsProposed Mechanism of Action
4-SignificantToxic-
6b-< 10 µMLowInduction of necrosis
7a-SignificantToxic-
7d-SignificantToxic-
19N-(5-(2-(Benzo[d]oxazol-2(3H)-ylidene)-2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide< 10 µMLowG2/M cell cycle arrest (CDK1 inhibition)

Design and Synthesis of Advanced Polycyclic and Fused Heterocyclic Systems Derived from C19H13N7O2S

The C19H13N7O2S scaffold serves as a valuable starting point for the design and synthesis of more complex polycyclic and fused heterocyclic systems. These advanced structures are of interest due to their potential for novel biological activities and applications in materials science.

One powerful method for constructing polycyclic systems is through radical annulation cyclization. For example, a method has been developed for the oxidant-promoted radical cascade acylation or decarbonylative alkylation of 1,7-dienes with aldehydes. rsc.org This approach allows for the rapid and stereoselective construction of N-containing polycyclic skeletons, such as tetrahydro-6H-indeno[2,1-c]quinolinone derivatives, through the sequential formation of multiple carbon-carbon bonds. rsc.org

As mentioned previously, the Diels-Alder reaction provides a versatile route to fused heterocyclic systems. The use of vinyl heterocycles, such as 5-alkenylthiazoles, as the diene component in [4+2] cycloadditions has been successfully employed to synthesize diverse polycyclic structures. um.es These reactions can be highly site-selective, with the cycloaddition occurring exclusively at the diene system involving the side-chain double bond. um.es This allows for the synthesis of condensed heterocyclic systems with predictable regiochemistry.

The synthesis of fused pyrimidine (B1678525) derivatives is another active area of research. For instance, pyrimidine derivatives of carbazolo- and azacarbazolo-fused quinoxalines have been synthesized through the cyclocondensation reactions of corresponding enol-ethers and chalcones with urea (B33335) and guanidine (B92328) nitrate. ijsr.net These multi-ring systems incorporate several biologically relevant heterocycles into a single molecule.

Furthermore, the synthesis of tetrazolo[1,5-b]pyridazine (B14759603) derivatives and their subsequent conversion into biheterocycles containing 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings demonstrates a strategy for building complex systems from a pyridazine (B1198779) core. clockss.org Similarly, pyrazolo[3,4-d]pyrimidines have been used as precursors for the synthesis of related fused heterocycles. derpharmachemica.com

Future Directions and Emerging Research Avenues for C19h13n7o2s

Development of Novel and Sustainable Synthetic Methodologies for Complex Analogues

The core structure of CHIR-99021, a substituted aminopyrimidine, presents both opportunities and challenges for synthetic chemists. Future research will likely focus on developing more efficient and environmentally friendly methods to create a diverse library of analogues. This includes the exploration of novel catalytic systems, flow chemistry, and multicomponent reactions to streamline the synthesis process. A significant area of interest lies in the synthesis of carbazolo and azacarbazolo fused quinoxalines, which share structural similarities and have shown potential as chemotherapeutic agents. ijsr.net The development of sustainable synthetic routes, minimizing the use of hazardous reagents and solvents, will be crucial for the large-scale production of CHIR-99021 and its derivatives for preclinical and potential clinical studies.

Integration of Advanced Biophysical Techniques for Elucidating Molecular Interaction Dynamics

A deeper understanding of how CHIR-99021 interacts with its primary target, GSK-3, and other potential off-target kinases is essential for rational drug design. Advanced biophysical techniques are being increasingly integrated to dissect these molecular interactions with high precision.

Biophysical TechniqueApplication in CHIR-99021 Research
Isothermal Titration Calorimetry (ITC) Quantifies the binding affinity and thermodynamics of CHIR-99021 to GSK-3α and GSK-3β, providing insights into the driving forces of the interaction.
Surface Plasmon Resonance (SPR) Measures the kinetics of binding and dissociation, offering real-time analysis of the inhibitor-kinase complex formation.
X-ray Crystallography Provides high-resolution three-dimensional structures of CHIR-99021 bound to GSK-3, revealing the precise atomic-level interactions and guiding the design of more potent and selective analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidates the solution-state structure and dynamics of the inhibitor and the kinase, both independently and in complex, and can identify changes in protein conformation upon binding.

These techniques will be instrumental in mapping the complete interactome of CHIR-99021 and its analogues, facilitating the development of next-generation inhibitors with improved specificity and efficacy.

Computational-Experimental Synergies in Lead Optimization and Scaffold Discovery

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. For CHIR-99021, this approach can accelerate the optimization of lead compounds and the discovery of novel chemical scaffolds.

Computational approaches such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can predict the binding modes and affinities of new CHIR-99021 analogues. These in silico screenings allow for the rapid evaluation of large virtual libraries of compounds, prioritizing a smaller, more manageable set for synthesis and experimental testing. Furthermore, quantitative structure-activity relationship (QSAR) studies can identify key molecular features that contribute to the inhibitory activity of these compounds, guiding the design of more potent inhibitors.

Experimental validation of the computational predictions through techniques like those mentioned in the previous section is crucial to refine and improve the accuracy of the in silico models. This iterative cycle of prediction and experimentation will be a driving force in the discovery of new GSK-3 inhibitors based on the CHIR-99021 scaffold or entirely new chemical classes.

Exploration of New Preclinical Therapeutic Paradigms and Biological Targets

While CHIR-99021 is well-established for its role in maintaining pluripotency in stem cells, its potent inhibition of GSK-3 suggests a broad therapeutic potential that is yet to be fully explored. stemcell.com Future preclinical research will likely venture into new therapeutic areas.

Given that GSK-3 activity has been implicated in a variety of human diseases, including neurodegenerative disorders, psychiatric conditions, diabetes, and inflammation, CHIR-99021 and its derivatives represent promising candidates for investigation in these contexts. agscientific.com For instance, its ability to promote the differentiation of human pluripotent stem cells into cardiomyocytes suggests its potential in cardiac regeneration therapies.

Furthermore, research into the broader biological consequences of GSK-3 inhibition by CHIR-99021 may uncover novel biological targets and signaling pathways that are modulated by this compound. This could open up entirely new avenues for therapeutic intervention, expanding the utility of CHIR-99021 far beyond its current applications in stem cell biology. The exploration of its effects on autophagy is one such emerging area of interest. medchemexpress.com

Q & A

Q. How can researchers harmonize conflicting crystallographic and spectroscopic data for C₁₉H₁₃N₇O₂S polymorphs?

  • Methodology : Perform variable-temperature XRD and solid-state NMR to assess phase transitions. Apply dialectical analysis to determine if contradictions arise from measurement limitations (e.g., crystal packing artifacts) or genuine polymorphism. Publish raw data in supplementary materials to enable peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.